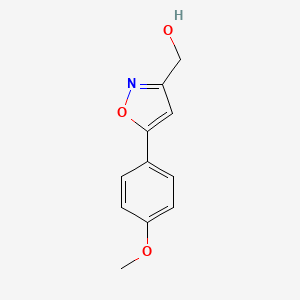

(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-4-2-8(3-5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOLFKJKTKFVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586428 | |

| Record name | [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58492-77-6 | |

| Record name | [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(4-Methoxyphenyl)-3-isoxazolyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Introduction: The Isoxazole Scaffold and the Significance of Physicochemical Profiling

The isoxazole ring system is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of clinically significant therapeutic agents.[1][2] The compound (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, and its structural isomer, represent valuable intermediates in the synthesis of novel bioactive molecules, with reported applications ranging from anti-inflammatory and analgesic agents to corrosion inhibitors.[1][3][4][5][6]

A thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the fundamental basis of rational drug design and development. These parameters—solubility, lipophilicity, ionization, and molecular size—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers and drug development professionals, a precise characterization of these properties is therefore critical for predicting a compound's in vivo behavior, optimizing its formulation, and ultimately determining its therapeutic potential.

This guide provides a comprehensive technical overview of the physicochemical properties of this compound. It is important to note the existence of two common structural isomers often discussed in chemical literature:

-

This compound (CAS Number: 58492-77-6)

-

[3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol (CAS Number: 206055-86-9)

While this guide focuses on the titular compound, much of the publicly available, detailed spectroscopic data pertains to its 3,5-disubstituted isomer. This data will be used for illustrative purposes to detail the analytical techniques essential for structural confirmation, as the principles of characterization are identical.

Part 1: Core Molecular and Physical Properties

The foundational step in characterizing any chemical entity is the confirmation of its identity and basic physical attributes. These properties are crucial for sample handling, purity assessment, and preliminary formulation considerations.

| Property | This compound | [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol |

| CAS Number | 58492-77-6[1][3] | 206055-86-9[5][7][8] |

| Molecular Formula | C₁₁H₁₁NO₃[1] | C₁₁H₁₁NO₃[5][7][8] |

| Molecular Weight | 205.21 g/mol [1] | 205.21 g/mol [5][7][8] |

| Appearance | Off-white amorphous powder[1] | Pale yellow solid or off-white small needles[5][7] |

| Purity (Typical) | ≥ 98% (HPLC)[1][3] | ≥ 97% (HPLC)[5] |

| Melting Point | 89-96 °C[1] | 89-97 °C[5][7] |

| Storage Conditions | Store at 0-8°C[1][5] | Store at 0-8°C[5] |

Expert Insight: The melting point is a critical first indicator of purity. A sharp, defined melting range, as reported, typically suggests a high degree of crystalline purity. A broad melting range could indicate the presence of impurities or residual solvent, which would necessitate further purification before use in sensitive biological assays or as a reference standard. The specified storage conditions at refrigerated temperatures (0-8°C) are crucial to prevent potential degradation over time.

Part 2: Synthesis and Structural Elucidation

Confirming the molecular structure is paramount. While commercial suppliers provide a certificate of analysis, independent verification via spectroscopic methods is a hallmark of rigorous scientific practice. The synthesis of these molecules typically involves a [3+2] cycloaddition reaction.

Illustrative Synthesis Workflow

The synthesis of the [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol isomer provides a clear example of the chemical logic involved in constructing the isoxazole core. The process involves the in situ generation of a nitrile oxide from an oxime, which then undergoes a cycloaddition with an alkyne.

Caption: Synthesis workflow for [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol.

Spectroscopic Characterization

The following data, reported for the [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol isomer (CAS 206055-86-9), illustrates a standard characterization panel.

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms. The data robustly confirms the presence of all expected protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 7.74 | Doublet (d) | 2H | Ar-H (ortho to isoxazole) | Deshielded by the electron-withdrawing isoxazole ring. |

| 6.98 | Doublet (d) | 2H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |

| 6.52 | Singlet (s) | 1H | Isoxazole C4-H | A singlet, as it has no adjacent proton neighbors. |

| 4.81 | Singlet (s) | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group. |

| 3.86 | Singlet (s) | 3H | -OCH₃ | Protons of the methoxy group. |

| Data acquired in CDCl₃ at 400 MHz.[7] |

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 171.5, 162.1, 161.0 | Isoxazole and aromatic quaternary carbons |

| 128.2, 114.3 | Aromatic CH carbons |

| 121.4 | Aromatic quaternary carbon (C-ipso) |

| 99.8 | Isoxazole C4 carbon |

| 56.7 | -CH₂OH carbon |

| 55.4 | -OCH₃ carbon |

| Data acquired in CDCl₃ at 100 MHz.[7] |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3352 | O-H stretch (broad) | Alcohol (-OH) |

| 2837 | C-H stretch | Methoxy (-OCH₃) |

| 1610 | C=C / C=N stretch | Aromatic ring / Isoxazole ring |

| 1259, 1082 | C-O stretch | Ether / Alcohol |

| Data acquired as a KBr pellet.[7] |

Expert Insight: The broad absorption band around 3352 cm⁻¹ is definitive evidence of the hydroxyl group and its participation in hydrogen bonding in the solid state.[7] The combination of this with the C-O stretching bands provides strong confirmation of the methanol moiety.

MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. For the isomer [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol, the expected monoisotopic mass is 205.0739 Da.[8] GC-MS analysis shows a molecular ion peak (M⁺) at m/z = 205, with characteristic fragments observed at m/z = 174 and 146, corresponding to losses of the methoxy and further structural fragments.[8]

Part 3: Key Physicochemical Parameters for Drug Development

These parameters are essential for building predictive ADMET models and guiding lead optimization efforts.

| Parameter | Value (Predicted/Calculated) | Significance in Drug Development |

| Aqueous Solubility | Not experimentally determined. The methanol group is expected to enhance solubility compared to a non-hydroxylated analog.[1][3] | Directly impacts bioavailability after oral administration. Poor solubility is a major hurdle in drug development. |

| Lipophilicity (XlogP) | 1.2 (Predicted for the 5-(...)-3-yl isomer)[9] | Governs membrane permeability, plasma protein binding, and metabolic clearance. A logP between 1-3 is often considered optimal. |

| pKa | Not experimentally determined. | Determines the charge state of the molecule at different physiological pH values, which affects solubility, permeability, and target binding. |

| Topological Polar Surface Area (TPSA) | 55.5 Ų (Calculated for the 3-(...)-5-yl isomer)[8] | A strong predictor of passive membrane permeability. A TPSA < 140 Ų is generally required for good oral bioavailability. |

Expert Insight: The predicted XlogP of 1.2 and a calculated TPSA of 55.5 Ų place this molecule in a favorable region of chemical space for drug development.[8][9] The TPSA value is well below the 90 Ų threshold often associated with good blood-brain barrier penetration, suggesting the scaffold could be explored for central nervous system targets.[1][3] However, these are computational predictions; experimental validation is essential.

Part 4: Standardized Experimental Protocols

The trustworthiness of physicochemical data hinges on the use of standardized, reproducible protocols.

Protocol 1: Synthesis of [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol

This protocol is adapted from the literature and serves as a reliable method for obtaining the compound.[7]

-

Preparation of α-chloro oxime: Dissolve (E)-4-methoxybenzaldehyde oxime (1.0 eq) in DMF. Slowly add N-chlorosuccinimide (NCS, 1.1 eq). If needed, add a catalytic amount of 1N HCl to initiate the reaction. Stir at room temperature for 1 hour, monitoring by TLC.

-

Quench and Extraction: Upon completion, quench the reaction with diethyl ether and wash with saturated NaCl solution. Dry the organic phase with anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Cycloaddition: Dissolve the crude chloro oxime in a 1:1 mixture of t-BuOH:H₂O. Add propargyl alcohol (1.1 eq), followed by CuSO₄ (cat.), sodium ascorbate (cat.), and NaHCO₃ (3.0 eq).

-

Reaction: Stir the mixture vigorously for 4 hours at room temperature.

-

Workup: Dilute the reaction with ethyl acetate and wash with water. Dry the organic phase with anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase and purify the residue by column chromatography (eluent: hexane:ethyl acetate) to afford the target compound.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Protocol 3: Overall Physicochemical Characterization Workflow

This diagram illustrates how the different experimental and computational approaches integrate to build a complete profile of the molecule.

Caption: Integrated workflow for physicochemical characterization.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and materials science research.[1][3][10] Its physicochemical profile, characterized by moderate lipophilicity, significant polar surface area contributed by the isoxazole and alcohol moieties, and expected aqueous solubility, positions it as a promising scaffold for lead discovery programs. The experimental protocols and characterization data outlined in this guide provide a robust framework for researchers to reliably synthesize, verify, and evaluate this compound and its derivatives, ensuring the generation of high-quality, reproducible data essential for advancing drug development projects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. [3-(4-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 206055-86-9 [chemicalbook.com]

- 8. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - (5-(4-methoxyphenyl)-3-isoxazolyl)methanol (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 10. [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol [myskinrecipes.com]

(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol CAS number 58492-77-6

An In-Depth Technical Guide to (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol (CAS: 58492-77-6)

Executive Summary

This technical guide provides a comprehensive overview of this compound, CAS number 58492-77-6. This molecule, distinguished by its methoxyphenyl and isoxazole moieties, serves as a pivotal intermediate in diverse scientific fields. Its structural features, particularly the isoxazole ring, are associated with a wide range of biological activities, making it a valuable scaffold in medicinal chemistry.[1] This document delves into the compound's physicochemical properties, provides a detailed, rationale-driven protocol for its synthesis and characterization, and explores its current and potential applications in pharmaceutical development, biological research, and material science.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose structure is foundational for further chemical elaboration. The presence of a methanol functional group enhances its solubility and provides a reactive site for subsequent synthetic modifications, while the isoxazole ring system is a well-known pharmacophore.[1]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 58492-77-6 | [1][3] |

| IUPAC Name | This compound | Derived from structure |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][3] |

| Molecular Weight | 205.21 g/mol | [1][3] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 89-96 °C | [1] |

| Purity | Typically ≥ 98% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Purification

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. A common and robust method involves the [3+2] cycloaddition reaction, often starting from chalcone precursors. This approach provides a high degree of control over the substitution pattern of the final isoxazole ring.

Synthetic Strategy and Rationale

The most logical pathway to this compound involves the cyclization of a chalcone-like precursor with hydroxylamine. The chalcone itself is readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and aldehyde. For the target molecule, the synthesis can be envisioned by reacting a suitably protected hydroxymethyl ketone with 4-methoxybenzaldehyde, followed by cyclization and deprotection. This ensures the correct placement of the hydroxymethyl and methoxyphenyl groups on the isoxazole ring.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methodologies for isoxazole synthesis.[4][5]

Step 1: Synthesis of 1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

In a flask, dissolve 4-methoxyacetophenone (1.0 eq) and a suitable aldehyde precursor for the hydroxymethyl group (e.g., glyoxal, protected) in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture while stirring vigorously at room temperature. The base catalyzes the condensation reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the chalcone product will be indicated by a new spot with a different Rf value.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude chalcone.

Step 2: Cyclization to Form the Isoxazole Ring

-

Dissolve the crude chalcone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 eq) to the solution. The hydroxylamine will react with the α,β-unsaturated ketone system of the chalcone.

-

Heat the reaction mixture to reflux. The thermal conditions promote the cyclization and dehydration steps, leading to the formation of the stable isoxazole ring.

-

Monitor the reaction by TLC until the chalcone starting material is consumed.

-

After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic solvent.

-

The organic extracts are combined, dried, and concentrated to give the crude isoxazole product.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Purification

The final product is typically purified using column chromatography on silica gel, employing a solvent system such as a hexane-ethyl acetate gradient. This method is effective for separating the desired isoxazole from unreacted starting materials and reaction byproducts. The purity of the collected fractions should be confirmed by TLC and HPLC.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound, with commercial suppliers often guaranteeing a purity of ≥98%.[1] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. While specific data for CAS 58492-77-6 is not widely published, expected chemical shifts can be reliably predicted based on the analysis of its isomer, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol.[6]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| Methoxy (-OCH₃) | ~3.85 (singlet, 3H) | ~55.5 | Typical for aryl methyl ethers.[6] |

| Methylene (-CH₂OH) | ~4.70 (singlet, 2H) | ~56-58 | Alcohol-adjacent methylene group. |

| Isoxazole C4-H | ~6.60 (singlet, 1H) | ~102 | Proton on the electron-rich isoxazole ring. |

| Aromatic C3', C5'-H | ~7.00 (doublet, 2H) | ~114 | Protons ortho to the methoxy group.[6] |

| Aromatic C2', C6'-H | ~7.75 (doublet, 2H) | ~128 | Protons meta to the methoxy group.[6] |

| Isoxazole C5 | N/A | ~170 | Quaternary carbon attached to the aryl group. |

| Isoxazole C3 | N/A | ~162 | Quaternary carbon attached to the methylene group. |

| Aromatic C1' | N/A | ~122 | Quaternary aryl carbon attached to the isoxazole ring. |

| Aromatic C4' | N/A | ~161 | Quaternary aryl carbon attached to the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic & Isoxazole Ring |

| 2950-2850 | C-H stretch | Aliphatic (Methoxy, Methylene)[6] |

| ~1610 | C=N stretch | Isoxazole Ring[6] |

| 1600-1450 | C=C stretch | Aromatic Ring[6] |

| ~1250 | C-O stretch | Aryl Ether (Ar-O-CH₃) |

| ~1030 | C-O stretch | Primary Alcohol (R-CH₂-OH) |

Applications and Research Landscape

This compound is primarily valued as a versatile building block for creating more complex molecules with tailored functions.[1]

Core Utility as a Synthetic Scaffold

The compound features two key reactive handles: the hydroxyl group, which can be easily converted into other functional groups (e.g., halides, amines, esters), and the isoxazole ring, which can participate in various chemical transformations. This dual reactivity makes it an ideal starting point for combinatorial chemistry and the synthesis of compound libraries.

Caption: Applications derived from the core molecular scaffold.

Pharmaceutical and Medicinal Chemistry

The isoxazole heterocycle is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[4]

-

Neurological Disorders: This compound serves as an intermediate for pharmaceuticals targeting neurological conditions.[1][2]

-

Anti-inflammatory and Analgesic Properties: The isoxazole nucleus is present in several anti-inflammatory drugs (e.g., the COX-2 inhibitor Valdecoxib), and derivatives of this compound have been explored for similar activities.[1][4]

-

Antimicrobial and Anticancer Research: The broader class of isoxazole derivatives has shown promise as antibacterial, antifungal, and anticancer agents, making this compound a valuable starting point for developing new therapies.[4][5]

A Case Study: Corrosion Inhibition

While not the exact molecule, a study on the isomer [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol provides powerful insight into a potential application. This compound was synthesized and demonstrated to be an effective corrosion inhibitor for copper in a sulfuric acid medium.[6][7] The mechanism involves the adsorption of the molecule onto the copper surface. The nitrogen and oxygen heteroatoms, along with the π-electrons from the aromatic and isoxazole rings, act as active sites that form a protective film, significantly reducing the corrosion rate.[6] This highlights a potential industrial application in materials science.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]

-

Toxicity: Detailed toxicological data is not widely available. Users should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.[3][8]

Conclusion

This compound (CAS 58492-77-6) is a compound of significant scientific interest, not as an end-product, but as a highly versatile and valuable synthetic intermediate. Its well-defined structure, featuring the biologically active isoxazole ring and a reactive hydroxyl group, makes it an ideal scaffold for the development of novel pharmaceuticals, advanced materials, and specialized chemicals. The established synthetic routes and clear analytical characterization methods provide a solid foundation for its use in demanding research and development environments. Future exploration of this compound and its derivatives is likely to yield new discoveries in medicinal chemistry and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (5-(4-METHOXYPHENYL)-3-ISOXAZOLYL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. ajrconline.org [ajrconline.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 58492-77-6 Name: (5-(4-Methoxyphenyl)-3-isoxazolyl)methanol [xixisys.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical data. Instead, it offers a strategic, field-proven approach to molecular characterization, emphasizing the synergistic interplay between various spectroscopic techniques. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols for achieving unambiguous structural confirmation. This guide is grounded in authoritative scientific principles and supported by comprehensive references to established methodologies.

Introduction: The Significance of this compound

The isoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The title compound, this compound, incorporates this key heterocycle along with a methoxyphenyl group and a hydroxymethyl substituent. This unique combination of functional groups suggests potential for novel biological interactions and makes it a person of interest in medicinal chemistry and drug discovery programs.[3][4] Accurate and unequivocal structure determination is the foundational cornerstone upon which all subsequent biological and pharmacological investigations are built. This guide will, therefore, provide a multi-faceted analytical approach to confirm the precise molecular architecture of this compound.

A Multi-Pronged Approach to Structural Verification

The elucidation of a novel chemical entity necessitates a confluence of analytical techniques, each providing a unique piece of the structural puzzle. Our strategy for this compound is centered around a logical workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Caption: Workflow for the structure elucidation of this compound.

Synthesis and Initial Characterization

The journey to structural elucidation begins with the synthesis of the target molecule. This compound can be synthesized via a [3+2] cycloaddition reaction. A common and effective method involves the reaction of 4-methoxybenzaldehyde oxime with propargyl alcohol.[5]

Experimental Protocol: Synthesis

-

Oxime Formation: 4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol or pyridine to form 4-methoxybenzaldehyde oxime.

-

Nitrile Oxide Formation: The oxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in situ to generate the corresponding nitrile oxide.

-

Cycloaddition: The freshly generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with propargyl alcohol. This reaction is highly regioselective and yields the desired 3,5-disubstituted isoxazole ring system.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[5]

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable step for determining the molecular weight and elemental composition of a newly synthesized compound.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₁₁H₁₁NO₃), the expected exact mass of the molecular ion [M]⁺• is 205.0739 g/mol .[6] While an experimental spectrum is ideal, a plausible fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation behaviors of isoxazoles and methoxy-aromatic compounds.

The primary fragmentation of the isoxazole ring is often initiated by the cleavage of the weak N-O bond.[7] For aromatic compounds, fragmentation often involves cleavages that lead to stable aromatic cations.[8]

Table 1: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 205 | [C₁₁H₁₁NO₃]⁺• (Molecular Ion) | - |

| 174 | [C₁₀H₈NO₂]⁺ | •CH₂OH |

| 135 | [C₈H₇O₂]⁺ | •C₃H₄NO |

| 107 | [C₇H₇O]⁺ | •CO |

| 77 | [C₆H₅]⁺ | •CH₂O |

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];M [label="[M]⁺•\nm/z 205", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="m/z 174"]; F2 [label="m/z 135"]; F3 [label="m/z 107"]; F4 [label="m/z 77"];

M -> F1 [label="- •CH₂OH"]; M -> F2 [label="- C₃H₄NO"]; F2 -> F3 [label="- CO"]; F3 -> F4 [label="- CH₂O"]; }

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5]

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3352 | O-H stretch (broad) | Hydroxymethyl (-CH₂OH) | [5] |

| ~3100-3000 | C-H stretch (aromatic) | p-Methoxyphenyl ring | [9] |

| ~2950-2850 | C-H stretch (aliphatic) | Methoxyphenyl (-OCH₃) and Hydroxymethyl (-CH₂OH) | [9] |

| ~1610 | C=C stretch (aromatic) | p-Methoxyphenyl ring | [5] |

| ~1527 | C=N stretch | Isoxazole ring | [5] |

| ~1259 | C-O stretch (asymmetric) | Aryl ether (-O-CH₃) | [5] |

| ~1082 | C-O stretch | Primary alcohol (-CH₂-OH) | [5] |

| ~840 | C-H out-of-plane bend | 1,4-disubstituted benzene | [5] |

The broad absorption around 3352 cm⁻¹ is a definitive indicator of the hydroxyl group's O-H stretching vibration, often broadened due to hydrogen bonding. The peaks in the 1610-1450 cm⁻¹ region are characteristic of the aromatic C=C and isoxazole C=N stretching vibrations, confirming the presence of these ring systems. The strong absorption at approximately 1259 cm⁻¹ is indicative of the asymmetric C-O stretching of the aryl ether.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra.

In-depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of the protons in the molecule.

Table 3: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.74 | Doublet | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing isoxazole ring and are thus deshielded. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~6.98 | Doublet | 2H | H-3', H-5' | These aromatic protons are ortho to the electron-donating methoxy group and are shielded. They appear as a doublet due to coupling with H-2' and H-6'. |

| ~6.52 | Singlet | 1H | H-4 | This proton is on the isoxazole ring and its chemical shift is characteristic of this heterocyclic system. |

| ~4.81 | Singlet | 2H | -CH₂OH | The methylene protons are adjacent to the isoxazole ring and the hydroxyl group. The absence of coupling indicates no adjacent protons. |

| ~3.86 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group are in a shielded environment and appear as a characteristic singlet. |

| ~2.5-3.5 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent. |

The distinct A₂B₂ pattern of the doublets at ~7.74 and ~6.98 ppm is a classic signature of a 1,4-disubstituted benzene ring, confirming the para-position of the methoxy group.[11] The singlet at ~6.52 ppm is indicative of the single proton on the isoxazole ring. The singlets for the methylene and methoxy protons are also in their expected regions.

In-depth Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 4: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.5 | C-5 | This carbon of the isoxazole ring is attached to the electron-donating methoxyphenyl group and is significantly deshielded. |

| ~162.1 | C-3 | This carbon of the isoxazole ring is attached to the hydroxymethyl group and is also deshielded. |

| ~161.0 | C-4' | This aromatic carbon is directly attached to the electron-donating methoxy group and is deshielded. |

| ~128.2 | C-2', C-6' | These aromatic carbons are deshielded due to their proximity to the isoxazole ring. |

| ~121.4 | C-1' | This is the quaternary aromatic carbon attached to the isoxazole ring. |

| ~114.3 | C-3', C-5' | These aromatic carbons are shielded by the electron-donating effect of the methoxy group. |

| ~99.8 | C-4 | This carbon of the isoxazole ring is attached to a proton and is found in a characteristic upfield region for isoxazole C-4 carbons. |

| ~56.7 | -CH₂OH | The carbon of the hydroxymethyl group is in a typical region for an alcohol-bearing methylene carbon. |

| ~55.4 | -OCH₃ | The carbon of the methoxy group appears at a characteristic chemical shift. |

The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are in good agreement with values reported for other 3,5-disubstituted isoxazoles.[2][12] The signals for the p-methoxyphenyl group are also consistent with established data, with the carbon bearing the methoxy group (C-4') being significantly deshielded.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a cohesive and unambiguous structural assignment for this compound. Mass spectrometry confirms the molecular formula of C₁₁H₁₁NO₃. IR spectroscopy identifies the key functional groups: a hydroxyl group, an aromatic ring, an ether linkage, and the isoxazole heterocycle. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the atoms, confirming the 3,5-disubstitution pattern of the isoxazole ring and the para-position of the methoxy group on the phenyl ring. This rigorous, multi-technique approach ensures the scientific integrity of the structural elucidation, providing a solid foundation for any future research and development involving this promising molecule.

References

- 1. youtube.com [youtube.com]

- 2. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. [3-(4-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 206055-86-9 [chemicalbook.com]

- 6. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. umimpact.umt.edu [umimpact.umt.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

A Spectroscopic Guide to the Characterization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their efficacy is profoundly dependent on their specific structural arrangement, including the substitution pattern on the heterocyclic ring. This guide provides a detailed spectroscopic framework for the characterization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, a key synthetic intermediate.[3] Due to the existence of a closely related isomer, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol, unambiguous structural confirmation is paramount. This document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will present verified spectral data for the 3-aryl-5-methanol isomer to establish a comparative baseline, followed by a detailed interpretation of the expected data for the 5-aryl-3-methanol target compound. This guide emphasizes the causality behind experimental choices and provides field-proven insights for confident structural elucidation in a drug development context.

The Criticality of Isomer Distinction

In the synthesis of substituted isoxazoles, the potential for isomeric products is a significant challenge that necessitates rigorous analytical confirmation. The two primary isomers in this context, this compound and (3-(4-methoxyphenyl)isoxazol-5-yl)methanol, possess the same molecular formula (C₁₁H₁₁NO₃) and molecular weight (205.21 g/mol ), but their distinct connectivity leads to different chemical properties and biological activities.[3][4] Accurate characterization is therefore not merely an academic exercise but a critical step in ensuring the safety, efficacy, and reproducibility of any subsequent research or development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, allow for a complete assignment of the molecular structure.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The following is a standard methodology for acquiring high-quality NMR data for small organic molecules.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Parameters: Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Verified Spectroscopic Data for (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol

To understand the spectrum of our target compound, we first analyze the verified data for its isomer, which serves as an excellent reference.[5] The key distinction lies in the electronic environment of the isoxazole proton and the methylene (-CH₂-) group.

Table 1: NMR Data for (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol in CDCl₃ [5] | ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) | | :--- | :--- | | δ (ppm) | Multiplicity | Integration | Assignment | δ (ppm) | Assignment | | 7.74 | Doublet (d) | 2H | Ar-H (ortho to isoxazole) | 171.5 | C5 (isoxazole) | | 6.98 | Doublet (d) | 2H | Ar-H (ortho to OMe) | 162.1 | C-OMe (aromatic) | | 6.52 | Singlet (s) | 1H | C4-H (isoxazole) | 161.0 | C3 (isoxazole) | | 4.81 | Singlet (s) | 2H | -CH₂OH | 128.2 | Ar-CH (ortho to isoxazole) | | 3.86 | Singlet (s) | 3H | -OCH₃ | 121.4 | Ar-C (ipso to isoxazole) | | - | - | 1H | -OH (broad) | 114.3 | Ar-CH (ortho to OMe) | | | | | | 99.8 | C4 (isoxazole) | | | | | | 56.7 | -CH₂OH | | | | | | 55.4 | -OCH₃ |

Note: The -OH proton signal is often broad and may not be consistently observed or integrated.

Predicted NMR Analysis for this compound

While published spectra for this specific isomer are scarce, we can predict its spectral features with high confidence based on established structure-property relationships.

-

¹H NMR Predictions:

-

Aromatic Protons: The signals for the 4-methoxyphenyl group will remain largely unchanged: two doublets around 7.7 ppm and 7.0 ppm, characteristic of a para-substituted benzene ring.

-

Isoxazole Proton (C4-H): This proton is now situated between the aryl-substituted C5 and the methanol-substituted C3. Its chemical environment is different, and a slight shift from the 6.52 ppm seen in the isomer is expected. A value in the range of 6.4-6.6 ppm is probable.

-

Methylene Protons (-CH₂OH): This is the key diagnostic signal. The methylene group at position 3 is adjacent to the isoxazole nitrogen and C4, whereas in the isomer, it is adjacent to the isoxazole oxygen and C4. This change in electronic environment will likely shift the signal. A value around 4.5-4.7 ppm is anticipated, differing significantly from the 4.81 ppm of the isomer.[6]

-

Methoxy Protons (-OCH₃): This signal should remain a sharp singlet around 3.8-3.9 ppm .

-

-

¹³C NMR Predictions:

-

The aromatic and methoxy carbon signals will be very similar to the isomer.

-

The key differences will be in the isoxazole ring and methylene carbons. The chemical shifts for C3, C5, and the -CH₂OH carbon will be diagnostic, reflecting the reversed substitution pattern. C3 would be expected further downfield than in the isomer, while C5 would be further upfield.

-

References

- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [3-(4-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 206055-86-9 [chemicalbook.com]

- 6. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Synthesis and Characterization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

This guide provides a comprehensive overview of the synthesis and characterization of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active molecules and approved drugs.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif imparts unique physicochemical properties to molecules, including the ability to participate in hydrogen bonding and π-π stacking interactions.[1] Consequently, isoxazole derivatives have demonstrated a wide range of pharmacological activities, serving as core components in drugs such as the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin.[1] The title compound, this compound, incorporates this key heterocycle and presents a versatile scaffold for further chemical modification and exploration of its biological potential.

Part 1: Synthesis of this compound

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2][3][4] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene. In our synthesis, we will generate the required nitrile oxide in situ from an aldoxime and react it with an appropriately functionalized alkyne.

The overall synthetic strategy is a two-step process, beginning with the formation of 4-methoxybenzaldehyde oxime, which then serves as the precursor for the nitrile oxide in the subsequent cycloaddition step.

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

The initial step involves the oximation of 4-methoxybenzaldehyde. This is a standard condensation reaction where the carbonyl group of the aldehyde reacts with hydroxylamine hydrochloride to form the corresponding oxime.[5][6] The use of a mild base is typically required to neutralize the hydrochloride and liberate the free hydroxylamine for the reaction.

Experimental Protocol:

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).[5]

-

Slowly add an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate (1.2 eq), to the mixture.[4][5]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.[5]

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to the concentrated mixture to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-methoxybenzaldehyde oxime as a white solid.

Step 2: 1,3-Dipolar Cycloaddition to Yield this compound

This key step involves the in situ generation of 4-methoxybenzonitrile oxide from the previously synthesized oxime, followed by its reaction with propargyl alcohol. The nitrile oxide is typically formed by the halogenation of the oxime followed by base-induced elimination of HX. N-chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of the oxime to the corresponding hydroximoyl chloride.[4] Subsequent treatment with a non-nucleophilic base, such as triethylamine, generates the transient nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture.[4]

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Slowly add N-chlorosuccinimide (NCS) (1.1 eq) to the solution at room temperature. The reaction progress can be monitored by TLC.

-

Once the formation of the hydroximoyl chloride is complete, add propargyl alcohol (1.1 eq) to the reaction mixture.

-

Cool the mixture in an ice bath and add triethylamine (1.2 eq) dropwise. The triethylamine serves to both generate the nitrile oxide and neutralize the HCl formed during the reaction.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as indicated by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Synthetic Workflow Visualization

Caption: Synthetic route to this compound.

Part 2: Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Ar-H (ortho to isoxazole) |

| ~6.95 | d | 2H | Ar-H (meta to isoxazole) |

| ~6.50 | s | 1H | Isoxazole C4-H |

| ~4.80 | s | 2H | -CH₂OH |

| ~3.85 | s | 3H | -OCH₃ |

| Variable | br s | 1H | -OH |

Note: The chemical shifts are approximate and based on literature data for similar compounds.[7][8] The hydroxyl proton signal may be broad and its chemical shift can vary depending on concentration and solvent.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | Isoxazole C5 |

| ~162.0 | Isoxazole C3 |

| ~161.0 | Ar-C (para to isoxazole) |

| ~128.0 | Ar-CH (ortho to isoxazole) |

| ~121.0 | Ar-C (ipso) |

| ~114.0 | Ar-CH (meta to isoxazole) |

| ~100.0 | Isoxazole C4 |

| ~57.0 | -CH₂OH |

| ~55.5 | -OCH₃ |

Note: The assignments are based on literature data and general principles of NMR spectroscopy.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, the ether linkage, and the isoxazole ring.

Expected IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch (hydroxyl) |

| ~2840 | Medium | C-H stretch (aromatic) |

| ~1610 | Strong | C=N stretch (isoxazole ring) |

| ~1530 | Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (asymmetric, aryl ether) |

| ~1080 | Strong | C-O stretch (hydroxyl) |

| ~840 | Strong | C-H bend (para-disubstituted benzene) |

Note: The wavenumbers are approximate and based on literature data.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₁NO₃), the expected molecular weight is approximately 205.21 g/mol .[10][11][12][13] Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the mass spectrum. The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 205 or 206, respectively.

Characterization Workflow Visualization

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. [3-(4-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 206055-86-9 [chemicalbook.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

Forging New Frontiers: A Technical Guide to the Discovery of Novel Isoxazole Derivatives from (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol

Introduction: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity to form diverse non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides an in-depth exploration of the synthetic pathways for creating novel isoxazole derivatives, commencing with the versatile building block, (5-(4-methoxyphenyl)isoxazol-3-yl)methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.

The strategic selection of this compound as a starting material is predicated on its inherent structural features. The 4-methoxyphenyl group can be a key pharmacophoric element, while the methanol moiety at the 3-position of the isoxazole ring provides a reactive handle for a multitude of chemical transformations. This guide will elucidate the rationale behind experimental designs, ensuring a self-validating system of protocols for the synthesis and characterization of new chemical entities with therapeutic potential.

Part 1: Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. While various methods for isoxazole synthesis exist, a common and effective approach involves the cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible and adaptable synthetic route is outlined below. This protocol is based on established principles of isoxazole synthesis and can be optimized as needed.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine

-

Propargyl alcohol

-

Ethanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of 4-methoxybenzaldehyde oxime

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: In situ generation of 4-methoxybenzonitrile oxide and cycloaddition

-

Dissolve the crude 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution and stir at room temperature.

-

After the formation of the corresponding hydroximoyl chloride (monitor by TLC), add propargyl alcohol (1.2 eq) to the reaction mixture.

-

Slowly add a base, such as triethylamine (2.5 eq), dropwise to the mixture at 0 °C to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale and Self-Validation: The progress of each step should be meticulously monitored by TLC to ensure complete conversion and identify any potential side products. The final product's identity and purity must be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The expected proton NMR signals would include characteristic peaks for the methoxy group, the aromatic protons, the isoxazole proton, and the methylene protons of the methanol group.

Part 2: Derivatization of this compound

The hydroxyl group of the starting material is a versatile functional handle for generating a diverse library of derivatives. The following sections detail key transformations to access novel esters, ethers, and amines, which are common functional groups in bioactive molecules.

A. Oxidation to the Aldehyde: A Gateway to Further Functionalization

The oxidation of the primary alcohol to the corresponding aldehyde, (5-(4-methoxyphenyl)isoxazol-3-carbaldehyde), provides a key intermediate for reactions such as reductive amination and Wittig olefination. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.

Caption: Oxidation of the starting material to the corresponding aldehyde.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Dissolve this compound (1.0 eq) in dry DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude aldehyde by silica gel chromatography.

Causality and Trustworthiness: The use of DMP is advantageous due to its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes without significant over-oxidation.[3] The workup procedure is designed to neutralize the acidic byproducts and remove the excess iodine-based reagents.

B. Synthesis of Novel Esters: Modulating Lipophilicity and Target Engagement

Esterification of the hydroxyl group can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity and cell permeability. The Steglich esterification is a reliable method for forming esters under mild conditions, particularly for sensitive substrates.[2][4][5]

Experimental Protocol: Steglich Esterification

-

To a solution of this compound (1.0 eq), a carboxylic acid of interest (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in dry DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the crude ester by silica gel chromatography.

| Carboxylic Acid | Expected Ester Product | Potential Biological Relevance |

| Acetic Acid | (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl acetate | Prodrug strategy, increased cell permeability |

| Ibuprofen | (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(4-isobutylphenyl)propanoate | Hybrid molecule with potential dual anti-inflammatory activity |

| Nicotinic Acid | (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl nicotinate | Introduction of a pharmacologically active heterocycle |

Expertise in Action: The choice of DCC as a coupling agent and DMAP as a catalyst is crucial for activating the carboxylic acid and facilitating the nucleophilic attack of the alcohol under mild conditions.[6] This method avoids the harsh acidic conditions of traditional Fischer esterification, which could be detrimental to the isoxazole ring.

C. Synthesis of Novel Ethers: Exploring New Chemical Space

The synthesis of ethers from the starting alcohol can be achieved through the Williamson ether synthesis, a robust and widely used method.[7][8] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

-

To a solution of this compound (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude ether by silica gel chromatography.

| Alkyl Halide | Expected Ether Product | Rationale for Synthesis |

| Benzyl Bromide | 3-(Benzyloxymethyl)-5-(4-methoxyphenyl)isoxazole | Introduction of a bulky, lipophilic group |

| 2-Bromoethanol | 2-(((5-(4-Methoxyphenyl)isoxazol-3-yl)methoxy)ethanol | Introduction of a hydrophilic chain for solubility modulation |

| Propargyl Bromide | 3-((Prop-2-yn-1-yloxy)methyl)-5-(4-methoxyphenyl)isoxazole | Provides a handle for further "click chemistry" modifications |

Authoritative Grounding: The Williamson ether synthesis is a classic SN2 reaction.[7][8] Therefore, the choice of a primary alkyl halide is crucial to avoid competing elimination reactions. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol without interfering with the subsequent substitution reaction.

D. Synthesis of Novel Amines: A Key Pharmacophoric Group

The conversion of the alcohol to an amine introduces a basic center into the molecule, which can be critical for target engagement through ionic interactions. A reliable method for this transformation is the Mitsunobu reaction, which proceeds with inversion of configuration if a chiral center is present.[9][10][11]

Experimental Protocol: Mitsunobu Reaction for Amine Synthesis

-

Dissolve this compound (1.0 eq), triphenylphosphine (PPh3) (1.5 eq), and a nitrogen nucleophile such as phthalimide (1.5 eq) in dry THF.

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture and purify the crude phthalimide intermediate by silica gel chromatography.

-

To a solution of the purified intermediate in ethanol, add hydrazine hydrate (4-5 eq) and reflux for 2-4 hours to cleave the phthalimide group.

-

After cooling, acidify the mixture with 2M HCl and filter off the phthalhydrazide byproduct.

-

Basify the filtrate with aqueous NaOH and extract the desired amine with DCM.

-

Dry the organic layer and concentrate to obtain the final amine product.

Self-Validating System: The Mitsunobu reaction is a complex, multi-step process in a single pot.[9][10][11] Careful control of the reaction conditions, particularly the slow addition of the azodicarboxylate at low temperature, is essential to minimize side reactions. The two-step procedure for obtaining the free amine (phthalimide protection followed by deprotection) is a standard and reliable method.

Part 3: Characterization and Biological Evaluation

The newly synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the chemical structure and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the new compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups (e.g., C=O for esters, C-O for ethers).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Once characterized, the novel isoxazole derivatives should be subjected to a panel of biological assays to evaluate their therapeutic potential. Given the known activities of isoxazole-containing compounds, relevant assays could include:

-

Anticancer Activity: Screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays such as the MTT or SRB assay to determine cell viability.[12]

-

Anti-inflammatory Activity: Evaluation of the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokine production in cell-based assays.

-

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).

The structure-activity relationship (SAR) of the synthesized compounds should be carefully analyzed to guide the design of future generations of more potent and selective derivatives.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the discovery of novel isoxazole derivatives starting from the versatile building block, this compound. By leveraging the reactivity of the methanol functional group, a diverse array of new chemical entities can be synthesized through robust and well-established synthetic protocols. The detailed experimental procedures and the underlying scientific rationale are intended to empower researchers to explore the vast chemical space around the isoxazole scaffold.

Future work should focus on expanding the library of derivatives and conducting thorough biological evaluations to identify promising lead compounds. The exploration of more complex synthetic transformations and the application of computational modeling can further accelerate the drug discovery process. The isoxazole core, with its proven track record, continues to be a fertile ground for the development of next-generation therapeutics.

References

- 1. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. synarchive.com [synarchive.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

The Computational Lens: A Technical Guide to Theoretical Studies on (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the rational design and analysis of (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol derivatives. By leveraging powerful in-silico techniques such as molecular docking, Density Functional Theory (DFT), and ADMET profiling, researchers can significantly accelerate the drug discovery pipeline, offering a cost-effective and efficient approach to identifying promising therapeutic candidates. This guide will detail the causality behind these experimental choices, provide self-validating protocols, and serve as a comprehensive resource for professionals in the field of drug development.

The Isoxazole Scaffold: A Privileged Player in Drug Discovery

The five-membered oxygen-nitrogen heterocycle, isoxazole, is a versatile and valuable core structure in the development of novel therapeutics.[1] The presence of the isoxazole ring often confers improved bioactivity, metabolic stability, and favorable pharmacokinetic profiles to drug candidates.[1] The modification of the isoxazole structure at various positions allows for a wide range of variations, enabling the fine-tuning of pharmacological properties to enhance potency and reduce toxicity.[2][3] Specifically, the this compound framework offers a unique combination of a rigid heterocyclic core with flexible substitution points, making it an attractive target for theoretical investigation and rational drug design.

The Theoretical Toolkit: In-Silico Approaches to Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These methods provide invaluable insights into the molecular interactions, electronic properties, and pharmacokinetic profiles of novel compounds before their synthesis, saving significant time and resources.

Molecular Docking: Unveiling Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode of a drug candidate and estimating its binding affinity, which is a key indicator of its potential biological activity.

The process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand.[4][5] The results can reveal crucial information about the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.[6]

Experimental Protocol: Molecular Docking of a this compound Derivative

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

-

Save the prepared ligand in a suitable format (e.g., .pdb, .mol2).

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.

-

Add polar hydrogens and assign appropriate atomic charges to the protein residues. This step is essential for accurate calculation of electrostatic interactions.

-

-

Grid Generation:

-

Define the binding site (active site) on the protein. This is typically done by specifying the coordinates of the co-crystallized ligand or by identifying key active site residues from the literature.

-

Generate a grid box that encompasses the defined binding site. The docking algorithm will search for binding poses only within this grid.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies (or docking scores). The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the protein-ligand interactions for the best-ranked pose to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This analysis provides insights into the structural basis of binding.

-

Density Functional Theory (DFT): Probing Electronic Landscapes